N-(4-phenyl-1,3-thiazol-2-yl)hexanamide
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Overview
Description
“N-(4-phenyl-1,3-thiazol-2-yl)hexanamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . A compound similar to “this compound”, known as (4-phenyl-1, 3-thiazol-2-yl) hydrazine, has been identified as a new antifungal agent .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the condensation of intermediates in ethanol under reflux . For example, the condensation of 3 with benzaldehyde in ethanol under reflux for 3–4 hours gave the final intermediate, N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-phenylmethanimine .Molecular Structure Analysis
The thiazole ring in “this compound” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles, including “this compound”, have been found to exhibit diverse biological activities . For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxicity activity on three human tumor cell lines .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Corrosion Inhibition
N-(4-phenyl-1,3-thiazol-2-yl)hexanamide and its derivatives have been investigated for their corrosion inhibition properties. For example, studies have shown that certain thiazole compounds are effective in inhibiting corrosion of metals in acidic environments. These inhibitors work by forming a protective layer on the metal surface, reducing the rate of corrosion. This application is significant in industries where metal preservation is crucial, such as in construction and manufacturing (Saraswat & Yadav, 2020).
Antimicrobial Activity
Research has also highlighted the potential of this compound derivatives in antimicrobial applications. These compounds have shown efficacy against various bacterial and fungal strains. Their mechanism involves interacting with microbial cell components, leading to cell death. This property is particularly useful in developing new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance (Bikobo et al., 2017).
Anticancer Potential
Several studies have focused on the anticancer potential of this compound derivatives. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cancer cell growth. The anticancer activity is attributed to their ability to interfere with cellular pathways critical for cancer cell proliferation and survival. This research avenue is crucial for developing novel cancer therapies that are more effective and have fewer side effects (Yakantham et al., 2019).
Mechanism of Action
Target of Action
N-(4-Phenyl-1,3-thiazol-2-yl)hexanamide, also known as N-(4-Phenylthiazol-2-yl)hexanamide, is a compound that has been studied for its potential biological activities Thiazole derivatives have been found to act as inhibitors for enzymes like acetylcholinesterase .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the brain .
Biochemical Pathways
Given the reported inhibitory activity of similar thiazole derivatives on acetylcholinesterase, it can be inferred that this compound may affect cholinergic neurotransmission .
Pharmacokinetics
A study on similar thiazole derivatives suggested that they presented satisfactory drug-like characteristics and adme properties .
Result of Action
Thiazole derivatives have been reported to induce oxidative damage in candida albicans, a type of fungus . This suggests that this compound might have similar effects.
Future Directions
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-3-5-10-14(18)17-15-16-13(11-19-15)12-8-6-4-7-9-12/h4,6-9,11H,2-3,5,10H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQKGGMTSGKOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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